molecular formula C21H26N2O4S B5790970 N-(2-ethoxyphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide

N-(2-ethoxyphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide

Cat. No. B5790970
M. Wt: 402.5 g/mol
InChI Key: ZRDSKLNLKSBSIO-UHFFFAOYSA-N
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Description

The compound "N-(2-ethoxyphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide" appears to be related to various research studies exploring the synthesis and biological activities of sulfonamide-based compounds. These studies often investigate the potential pharmacological properties of sulfonamide derivatives due to their broad therapeutic applications.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the creation of a sulfonyl group attached to an aromatic or heteroaromatic ring. The process can vary depending on the target compound's specific structure and desired functional groups. For example, Grimwood et al. (2011) described the pharmacological characterization of a κ-opioid receptor antagonist with a detailed synthesis pathway, highlighting the complexity and specificity required in synthesizing these compounds (Grimwood et al., 2011).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including potential compounds similar to the one , is critical in determining their biological activity and selectivity. Crystal structure analysis, as described by Wang and He (2011) for a related compound, offers insights into the compound's molecular conformation, intermolecular interactions, and potential binding mechanisms (Wang & He, 2011).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This can involve binding to specific proteins or other biomolecules and the biochemical effects of this binding .

Safety and Hazards

This involves identifying any risks associated with the compound, such as toxicity, flammability, or environmental impact. It can also include recommended safety precautions for handling the compound .

Future Directions

This involves discussing potential future research or applications for the compound. This could include potential uses in industry or medicine, or areas of research that could further our understanding of the compound .

properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-2-27-20-8-4-3-7-19(20)22-21(24)14-11-17-9-12-18(13-10-17)28(25,26)23-15-5-6-16-23/h3-4,7-10,12-13H,2,5-6,11,14-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDSKLNLKSBSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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